molecular formula C15H23BrN2O2 B275909 N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine

N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine

Numéro de catalogue B275909
Poids moléculaire: 343.26 g/mol
Clé InChI: CGEFIPYBZUEKFO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine is a chemical compound that has been the subject of scientific research in recent years. It has been synthesized using various methods and has shown potential in various applications, including as a therapeutic agent for certain diseases.

Mécanisme D'action

The mechanism of action of N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine is not fully understood. However, it has been shown to act as a potent inhibitor of the enzyme monoamine oxidase-A (MAO-A), which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO-A, N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine may increase the levels of these neurotransmitters in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine have been investigated in various in vitro and in vivo models. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, and to have anxiolytic and antidepressant effects. Additionally, it has been shown to inhibit the growth of cancer cells and to protect against neurotoxicity in Alzheimer's disease models.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine in lab experiments include its potential therapeutic effects for various diseases, its ability to inhibit MAO-A, and its demonstrated ability to increase the levels of neurotransmitters in the brain. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects, as well as the need for more efficient synthesis methods.

Orientations Futures

For research on N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine include investigating its potential therapeutic effects for other diseases, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, and to develop more efficient synthesis methods. Finally, the potential for N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine to be used in combination with other therapeutic agents should also be explored.

Méthodes De Synthèse

The synthesis of N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine has been achieved using various methods. One such method involves the reaction of 3-bromo-4-ethoxybenzyl chloride with morpholine in the presence of a base, followed by the addition of ethylenediamine and subsequent reduction with sodium borohydride. Another method involves the reaction of 3-bromo-4-ethoxybenzaldehyde with morpholine in the presence of a base, followed by reduction with sodium borohydride and subsequent reaction with ethylenediamine. Both methods have been successful in synthesizing N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine.

Applications De Recherche Scientifique

N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine has shown potential in various scientific research applications. One such application is as a therapeutic agent for certain diseases, including cancer and Alzheimer's disease. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to protect against neurotoxicity in Alzheimer's disease models. Additionally, it has been investigated as a potential treatment for depression and anxiety disorders.

Propriétés

Formule moléculaire

C15H23BrN2O2

Poids moléculaire

343.26 g/mol

Nom IUPAC

N-[(3-bromo-4-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C15H23BrN2O2/c1-2-20-15-4-3-13(11-14(15)16)12-17-5-6-18-7-9-19-10-8-18/h3-4,11,17H,2,5-10,12H2,1H3

Clé InChI

CGEFIPYBZUEKFO-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CNCCN2CCOCC2)Br

SMILES canonique

CCOC1=C(C=C(C=C1)CNCCN2CCOCC2)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.